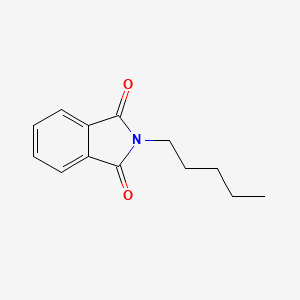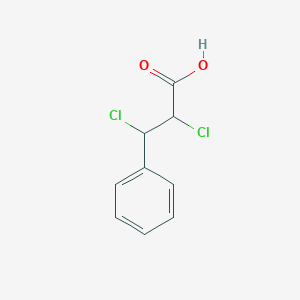
N-Phenylbenzimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylbenzimidoyl cyanide is an organic compound with the molecular formula C14H10N2. It is characterized by the presence of a phenyl group attached to a benzimidoyl cyanide moiety. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylbenzimidoyl cyanide can be synthesized through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
N-Phenylbenzimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dimethyl sulfoxide (DMSO), thionyl chloride, and various catalysts . For example, DMSO can catalyze the chlorination of alcohols using N-Phenylbenzimidoyl chloride under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the chlorination of alcohols using N-Phenylbenzimidoyl chloride and DMSO results in the formation of corresponding chlorides .
Scientific Research Applications
N-Phenylbenzimidoyl cyanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, such as the chlorination of alcohols.
Biology: Research studies have explored its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-Phenylbenzimidoyl cyanide involves its interaction with specific molecular targets and pathways. For example, in chlorination reactions, it acts as a chlorination reagent, facilitated by DMSO as a catalyst . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N-Phenylbenzimidoyl cyanide can be compared with other similar compounds, such as:
N-Phenylbenzimidoyl chloride: Used in similar chlorination reactions but with different reagents and conditions.
N-Cyanoacetamides: These compounds share similar synthetic routes and applications in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for particular applications in organic synthesis and industrial processes.
Properties
CAS No. |
4686-14-0 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-phenylbenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C14H10N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H |
InChI Key |
NPUCOHNCJJHBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12004952.png)
![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)



![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)
![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)

![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)
![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)
![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)

